molecular formula C23H26N6O2 B2438177 ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866040-26-8

ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2438177
CAS No.: 866040-26-8
M. Wt: 418.501
InChI Key: AJNKNLXSUZXKTE-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
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Biological Activity

Ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Properties

The compound's molecular formula is C23H26N6O2C_{23}H_{26}N_{6}O_{2} with a molecular weight of approximately 418.49 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is recognized for its diverse pharmacological properties.

2. Synthesis

Recent studies have explored various synthetic pathways to create derivatives of pyrazolo[3,4-b]pyridine, including the target compound. The synthesis often involves the condensation of substituted pyrazoles with appropriate electrophiles under controlled conditions, which allows for the introduction of different functional groups that can enhance biological activity .

3.1 Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antimicrobial properties. A study focusing on the structural modifications of these compounds demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents . The mechanism of action is believed to involve interference with bacterial metabolic pathways.

3.2 Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines. The compound has been tested against human cancer cell lines, revealing IC50 values that suggest effective growth inhibition .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it binds effectively to enzymes involved in critical cellular processes, such as those related to DNA replication and repair . This interaction may lead to the disruption of normal cellular functions, resulting in cell death in malignant cells.

5.1 Study on Antituberculosis Activity

A notable study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis H37Rv strain using the microplate alamar blue assay (MABA). The results indicated that certain substitutions on the pyrazole ring significantly enhanced antitubercular activity compared to standard drugs .

CompoundStructureIC50 (µM)Activity
A-12Moderate
B-5High
C-20Low

5.2 Evaluation Against Cancer Cell Lines

Another study assessed the antiproliferative effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings showed that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .

6. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Ongoing research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential in treating infectious diseases and cancer.

Properties

IUPAC Name

ethyl 4-(3-imidazol-1-ylpropylamino)-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-4-31-23(30)19-14-26-22-20(21(19)25-10-5-12-28-13-11-24-15-28)17(3)27-29(22)18-8-6-16(2)7-9-18/h6-9,11,13-15H,4-5,10,12H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNKNLXSUZXKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCN3C=CN=C3)C(=NN2C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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